The chemical reactions involving rolapitant hydrochloride are primarily focused on its compatibility and stability with other intravenous medications. [, ] These studies examine the physical and chemical changes that occur when rolapitant hydrochloride is mixed with other solutions, such as Granisetron Hydrochloride Injection USP, Palonosetron Hydrochloride Injection, and Dexamethasone Sodium Phosphate Injection. [, ] The analyses include assessments of pH, turbidity, globule size, particulate matter, drug concentration, and impurity levels. [, ] These studies demonstrate the compatibility and stability of rolapitant hydrochloride in various mixtures for clinically relevant time periods. [, ]
Rolapitant hydrochloride is a highly selective, long-acting antagonist of the neurokinin-1 receptor. It is primarily utilized in combination with other antiemetics to prevent delayed nausea and vomiting associated with emetogenic chemotherapy. This compound is notable for its high central nervous system penetrance and its ability to block the action of Substance P, a neuropeptide linked to the vomiting reflex . Rolapitant hydrochloride is marketed under the trade names Varubi in the United States and Varuby in the European Union .
Rolapitant hydrochloride is classified as a neurokinin-1 receptor antagonist and falls under the category of antiemetic medications. It was originally developed by Schering-Plough and later licensed for clinical development by Tesaro. The compound is identified by the chemical formula and has a CAS number of 914462-92-3 .
The synthesis of rolapitant hydrochloride involves several intricate steps. One method includes the reaction of substituted phenylacetic acid with a spirocyclic amine to form the core structure of the compound. The industrial production typically employs advanced techniques such as crystallization and chromatography to ensure high yield and purity. The final product is formulated into oral preparations with specific excipients to enhance bioavailability .
The preparation can be summarized in the following steps:
Rolapitant hydrochloride is represented by a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The structural formula can be depicted as follows:
The compound exists as a white to off-white, slightly hygroscopic crystalline powder, which exhibits maximum solubility in aqueous solutions at pH levels between 2 and 4 .
Rolapitant hydrochloride undergoes various chemical reactions during its synthesis, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substituting agents like alkyl halides. The major products formed from these reactions are intermediates that are processed further to yield rolapitant hydrochloride .
Rolapitant hydrochloride exerts its pharmacological effects by acting as a selective antagonist at the neurokinin-1 receptor. This receptor plays a crucial role in mediating the effects of Substance P, which is released during chemotherapy-induced nausea. By blocking this receptor, rolapitant effectively prevents delayed-phase chemotherapy-induced nausea and vomiting, which typically occurs more than 24 hours after chemotherapy treatment .
The compound has a long elimination half-life ranging from 169 to 183 hours, allowing it to maintain effective plasma concentrations over extended periods .
Rolapitant hydrochloride possesses several notable physical and chemical properties:
Rolapitant hydrochloride has diverse applications across various fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2